2,2'-Dithiobis(N-phenylbenzamide)

Descripción general

Descripción

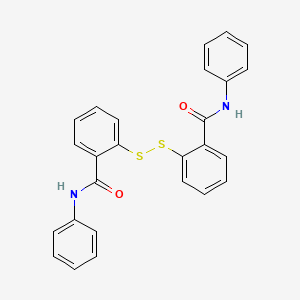

2,2’-Dithiobis(N-phenylbenzamide) is an organic compound with the molecular formula C26H20N2O2S2 It is characterized by the presence of two benzamide groups connected by a disulfide bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-phenylbenzamide) typically involves the reaction of N-phenylbenzamide with a disulfide-forming reagent. One common method is the oxidative coupling of N-phenylbenzamide using iodine or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for 2,2’-Dithiobis(N-phenylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Dithiobis(N-phenylbenzamide) can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the benzamide groups under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Substituted benzamides.

Aplicaciones Científicas De Investigación

2,2’-Dithiobis(N-phenylbenzamide) has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s disulfide bond makes it useful in studying redox reactions and protein folding.

Industry: Used in the production of polymers and other materials that require stable disulfide linkages.

Mecanismo De Acción

The mechanism of action of 2,2’-Dithiobis(N-phenylbenzamide) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. These interactions are crucial in redox biology and can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.

2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of benzamide groups.

Uniqueness

2,2’-Dithiobis(N-phenylbenzamide) is unique due to its specific combination of benzamide groups and a disulfide bond. This structure provides distinct chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

2,2'-Dithiobis(N-phenylbenzamide) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2,2'-Dithiobis(N-phenylbenzamide) is . It features two phenyl groups connected by a dithiobis linkage, which is significant in its biological interactions. The compound is classified under benzamide derivatives, which are known for various biological activities.

Antimicrobial Properties

Research indicates that 2,2'-Dithiobis(N-phenylbenzamide) exhibits antimicrobial properties. Specifically, derivatives of dithiobis(benzamide) have shown antibacterial and antifungal activities. For instance, studies have demonstrated that certain benzamide derivatives can inhibit the growth of various pathogenic bacteria and fungi .

Anticancer Activity

Several studies have explored the anticancer potential of 2,2'-Dithiobis(N-phenylbenzamide). A notable investigation highlighted its ability to induce apoptosis in cancer cells through the disruption of crucial cellular processes. The compound was found to interact with high mobility group (HMG) proteins, essential for DNA binding and function, leading to the death of cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Effective against fungal pathogens | |

| Anticancer | Induction of apoptosis in cancer cells |

The mechanisms underlying the biological activities of 2,2'-Dithiobis(N-phenylbenzamide) are multifaceted:

- Inhibition of DNA Binding : The compound disrupts the interaction between HMG proteins and DNA, leading to impaired cell proliferation and survival in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

- Enzyme Inhibition : Certain studies suggest that benzamide derivatives can inhibit enzymes critical for cellular metabolism and proliferation, thereby exerting their biological effects .

Case Studies

A clinical study involving radionuclide therapy highlighted the potential use of benzamide derivatives in targeted cancer treatments. Patients receiving benzamide-based therapies showed significant tumor retention and reduced toxicity in normal tissues, indicating a promising avenue for further exploration .

Additionally, experimental models have demonstrated that 2,2'-Dithiobis(N-phenylbenzamide) can effectively reduce tumor size in vivo, supporting its potential as an anticancer agent .

Propiedades

IUPAC Name |

N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]disulfanyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTIQZZTIKOEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179918 | |

| Record name | 2,2'-Dithiobis(N-phenylbenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-63-1 | |

| Record name | 2,2'-Dithiobis(N-phenylbenzamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiobis(N-phenylbenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.